molecular formula C14H11NO5 B6401808 2-Methoxy-3-(3-nitrophenyl)benzoic acid CAS No. 1261899-78-8

2-Methoxy-3-(3-nitrophenyl)benzoic acid

Cat. No.: B6401808
CAS No.: 1261899-78-8
M. Wt: 273.24 g/mol
InChI Key: STAXQCXBYRFHFP-UHFFFAOYSA-N
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Description

2-Methoxy-3-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C14H11NO5 It is a derivative of benzoic acid, featuring a methoxy group at the second position and a nitrophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(3-nitrophenyl)benzoic acid typically involves the nitration of 2-methoxybenzoic acid followed by a series of reactions to introduce the nitrophenyl group. One common method involves the following steps:

    Nitration: 2-Methoxybenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.

    Coupling Reaction: The nitrated product is then subjected to a coupling reaction with a suitable nitrophenyl derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(3-nitrophenyl)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

    Catalysts: Palladium, copper.

Major Products

    Reduction: 2-Methoxy-3-(3-aminophenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-Methoxy-3-(3-nitrophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(3-nitrophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzoic acid
  • 3-Nitrobenzoic acid
  • 2-Methoxy-3-nitrobenzoic acid

Uniqueness

2-Methoxy-3-(3-nitrophenyl)benzoic acid is unique due to the presence of both a methoxy group and a nitrophenyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxy-3-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-11(6-3-7-12(13)14(16)17)9-4-2-5-10(8-9)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAXQCXBYRFHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690053
Record name 2-Methoxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-78-8
Record name 2-Methoxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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